molecular formula C10H12BrNO2 B12498060 4-Bromo-3-((dimethylamino)methyl)benzoic acid

4-Bromo-3-((dimethylamino)methyl)benzoic acid

Cat. No.: B12498060
M. Wt: 258.11 g/mol
InChI Key: XROSVSQZXNMBQB-UHFFFAOYSA-N
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Description

4-Bromo-3-((dimethylamino)methyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 4th position and a dimethylamino methyl group at the 3rd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-((dimethylamino)methyl)benzoic acid can be achieved through several methods. One common approach involves the hydrolysis of 4-bromo-3-((dimethylamino)methyl)benzonitrile. This reaction typically requires acidic or basic conditions to facilitate the conversion of the nitrile group to a carboxylic acid group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-((dimethylamino)methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

4-Bromo-3-((dimethylamino)methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-((dimethylamino)methyl)benzoic acid involves its interaction with specific molecular targets. The dimethylamino methyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-((dimethylamino)methyl)benzoic acid is unique due to the presence of both the bromine atom and the dimethylamino methyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-bromo-3-[(dimethylamino)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(2)6-8-5-7(10(13)14)3-4-9(8)11/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROSVSQZXNMBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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